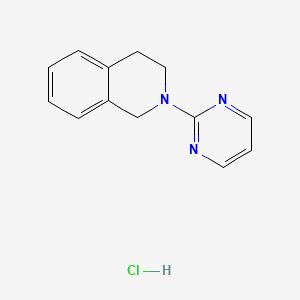

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a pyrimidine ring substitution at the 2-position of the tetrahydroisoquinoline scaffold.

Properties

IUPAC Name |

2-pyrimidin-2-yl-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.ClH/c1-2-5-12-10-16(9-6-11(12)4-1)13-14-7-3-8-15-13;/h1-5,7-8H,6,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZFLMGMCNTKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzylamine derivative with an aldehyde in the presence of an acid catalyst.

Introduction of Pyrimidin-2-yl Group: The pyrimidin-2-yl group can be introduced through a nucleophilic substitution reaction, where the pyrimidin-2-yl halide reacts with the tetrahydroisoquinoline core.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alcohols, pyrimidin-2-yl halides

Major Products Formed:

Oxidation Products: Quinones, hydroquinones

Reduction Products: Alcohols, amines

Substitution Products: Substituted tetrahydroisoquinolines

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds, including 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibit significant antitumor properties. A study highlighted the potential of tetrahydroisoquinoline derivatives to inhibit protein arginine methyltransferase 5 (PRMT5), a promising target in cancer therapy. Compound 46 from this series showed potent inhibition with an IC50 of 8.5 nM and demonstrated anti-proliferative effects on MV4-11 leukemia cells with a GI50 of 18 nM .

1.2 Neuroprotective Properties

Tetrahydroisoquinoline derivatives have been explored for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease (AD). The unique structure of these compounds allows them to interact with various biological pathways involved in neuroprotection, inflammation, and oxidative stress reduction. The review on THIQ derivatives emphasizes their potential in treating AD due to their antioxidative properties and ability to modulate signaling pathways .

Pharmacological Applications

2.1 Targeting Epigenetic Modifications

The compound has been studied for its role in targeting epigenetic modifications through PRMT5 inhibition. This approach is particularly relevant for developing therapies against hematological malignancies like leukemia and lymphoma . The ability to selectively inhibit PRMT5 positions these compounds as valuable tools for probing biological functions related to gene expression regulation.

2.2 Antiviral and Antimicrobial Activities

Research has also indicated that tetrahydroisoquinoline derivatives possess antiviral and antimicrobial activities. Their mechanisms include disrupting viral replication processes and exhibiting antibacterial properties against various pathogens. This broad spectrum of activity makes them candidates for further development as therapeutic agents against infectious diseases .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can yield high purity products. For instance, one method reported an 88% yield using N-ethyl-N,N-diisopropylamine under specific conditions (130°C in acetonitrile) which highlights the efficiency of synthetic routes available for producing this compound .

Case Study 1: PRMT5 Inhibition in Cancer Therapy

A notable study synthesized a series of tetrahydroisoquinoline derivatives aimed at inhibiting PRMT5. Among these derivatives, compound 46 demonstrated not only potent inhibition but also significant anti-tumor efficacy in vivo using mouse xenograft models. This highlights the therapeutic potential of targeting epigenetic regulators in cancer treatment.

Case Study 2: Neuroprotective Effects on Alzheimer’s Disease Models

In another investigation focusing on neurodegenerative diseases, tetrahydroisoquinoline derivatives were tested in AD models. The results indicated that these compounds could significantly reduce neuroinflammation and oxidative damage, suggesting their potential as therapeutic agents for AD management.

Mechanism of Action

The mechanism by which 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Multidrug Resistance (MDR) Reversal

1,2-Disubstituted tetrahydroisoquinoline derivatives () exhibit potent P-glycoprotein (P-gp) inhibition, with one compound showing twofold higher efficacy than verapamil at 10-fold lower concentrations. These derivatives often feature bulky aromatic substituents (e.g., naphthyl), which likely interact with P-gp’s hydrophobic binding pockets.

Neurotoxicity Considerations

MPTP and MPPP (), structurally distinct but sharing the tetrahydropyridine core, are neurotoxic and linked to parkinsonism. While the tetrahydroisoquinoline scaffold differs, this underscores the importance of substituent choice: electron-deficient groups (e.g., pyrimidinyl) may mitigate neurotoxicity risks compared to MPTP’s methyl-phenyl motif .

Physicochemical and Pharmacokinetic Properties

Key Takeaways :

- The pyrimidinyl group balances moderate lipophilicity and solubility, making the target compound a candidate for oral bioavailability.

- Trifluoromethyl analogs prioritize BBB penetration but may require formulation adjustments for solubility .

Biological Activity

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

- Chemical Name : this compound

- CAS Number : 1093407-60-3

- Molecular Formula : C13H14ClN3

- Molecular Weight : 247.73 g/mol

- LogP : 2.92 (indicating moderate lipophilicity) .

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. For instance, a related compound demonstrated significant antiviral activity with an EC50 of 3.15 μM and a selectivity index (SI) exceeding 63.49, indicating a promising therapeutic profile against COVID-19 . These findings suggest that modifications to the tetrahydroisoquinoline scaffold can enhance antiviral efficacy.

Neurological Effects

Tetrahydroisoquinoline derivatives have been investigated for their effects on neurological conditions. They act as orexin receptor antagonists, which are implicated in various disorders such as insomnia and obesity. The modulation of orexin signaling may provide therapeutic avenues for treating sleep disorders and neurodegenerative diseases .

Antiparasitic Activity

Compounds related to tetrahydroisoquinolines have shown activity against Plasmodium falciparum, the causative agent of malaria. The structural modifications in these compounds can lead to enhanced bioactivity against resistant strains of this parasite .

The mechanisms through which these compounds exert their biological effects vary significantly:

- Antiviral Mechanism : The antiviral action is believed to inhibit post-entry viral replication processes within host cells .

- Neurological Mechanism : By antagonizing orexin receptors, these compounds may alter neurotransmitter release and modulate sleep-wake cycles .

- Antiparasitic Mechanism : The interaction with specific enzymes or pathways in the Plasmodium lifecycle is still under investigation but may involve disruption of metabolic processes essential for parasite survival .

Case Studies and Research Findings

Q & A

Basic: What synthetic routes are recommended for 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling pyrimidin-2-yl amines with tetrahydroisoquinoline precursors under acidic conditions (e.g., HCl) is a common approach. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impact yield. Lower temperatures favor selectivity, while polar aprotic solvents may accelerate ring closure . Catalytic hydrogenation or sodium borohydride reduction can stabilize intermediates, improving purity .

Basic: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify protons on the tetrahydroisoquinoline ring (δ 2.5–3.5 ppm for CH₂ groups) and pyrimidine protons (δ 8.5–9.0 ppm).

- FT-IR : Confirm NH stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak ([M+H]⁺) and validate fragmentation patterns against PubChem data .

Advanced: How does the substitution pattern on the pyrimidine ring modulate biological activity?

Methodological Answer:

Substituents at the 4- or 6-positions of the pyrimidine ring alter electron density and steric effects, impacting receptor binding. For example:

- Electron-withdrawing groups (e.g., -NO₂) enhance π-π stacking but may reduce solubility.

- Methyl groups increase hydrophobicity, improving membrane permeability but potentially reducing aqueous stability.

Comparative studies using analogs (e.g., 4,6-dimethyl derivatives) show distinct bioactivity profiles, suggesting structure-activity relationships (SAR) should be mapped via iterative synthesis and in vitro assays .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Purity discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis.

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors for enzyme studies).

- Structural analogs : Compare results with closely related derivatives (e.g., tetrahydroquinoline vs. tetrahydroisoquinoline scaffolds) to isolate moiety-specific effects .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Precipitation occurs in nonpolar solvents (e.g., hexane).

- Stability : Stable at 4°C in dry, dark conditions for >6 months. Degrades at pH >7.0 (hydrolysis of the tetrahydroisoquinoline ring). Pre-formulate with stabilizers (e.g., ascorbic acid) for long-term bioassays .

Advanced: How can computational modeling optimize the design of derivatives with enhanced activity?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- QSAR models : Corolate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with experimental IC₅₀ values.

- MD simulations : Assess conformational stability of the tetrahydroisoquinoline ring in aqueous vs. lipid environments .

Advanced: What functional group transformations are feasible without disrupting the core structure?

Methodological Answer:

- Pyrimidine modifications : Bromination at the 5-position enables Suzuki-Miyaura cross-coupling for bioconjugation.

- Tetrahydroisoquinoline functionalization : Oxidation of the CH₂ group to a ketone (e.g., using KMnO₄) introduces a reactive site for further derivatization.

Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.